molecular formula C15H17NO5 B12945848 2-((2-Methoxyethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

2-((2-Methoxyethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

Katalognummer: B12945848
Molekulargewicht: 291.30 g/mol
InChI-Schlüssel: VPWGOMVEABRDQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Methoxyethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of 2H-chromene-3-carboxylic acid with 2-(2-methoxyethylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Methoxyethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Wissenschaftliche Forschungsanwendungen

2-((2-Methoxyethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((2-Methoxyethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2H-chromene-3-carboxylic acid
  • 2-(2-Methoxyethylamino)-2-oxoethyl chloride
  • 2H-chromene derivatives

Uniqueness

2-((2-Methoxyethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chromene core with a 2-((2-methoxyethyl)amino)-2-oxoethyl group makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C15H17NO5

Molekulargewicht

291.30 g/mol

IUPAC-Name

[2-(2-methoxyethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C15H17NO5/c1-19-7-6-16-14(17)10-21-15(18)12-8-11-4-2-3-5-13(11)20-9-12/h2-5,8H,6-7,9-10H2,1H3,(H,16,17)

InChI-Schlüssel

VPWGOMVEABRDQJ-UHFFFAOYSA-N

Kanonische SMILES

COCCNC(=O)COC(=O)C1=CC2=CC=CC=C2OC1

Löslichkeit

>43.7 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.